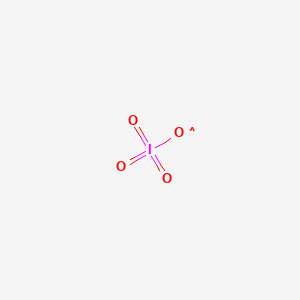
Tetraoxidoiodine(.)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodine tetraoxide is an inorganic radical and an iodine oxide.
Applications De Recherche Scientifique
Tetracycline in Regeneration Procedures :
- Tetracycline has been utilized effectively in regeneration procedures due to its positive effects with bone graft materials and regeneration of extraction socket bone. It is also noted for its traditional antibacterial effect. A study highlights its use in treating peri-implantitis, demonstrating improved clinical results and reduced probing depth when used in conjunction with an osseous graft (Park, 2012).
Tetrandrine in Cardiac Protection and I/R Injury :
- Tetrandrine, a bisbenzylisoquinoline alkaloid, has shown promise in protecting against cardiac ischemia–reperfusion (I/R) injury. It operates by up-regulating the expression of p-STAT3 and Hexokinase II, reducing lactate dehydrogenase, and caspase 3 levels, thus restoring mitochondrial energy metabolism and enhancing glycolysis in cardiac cells (Zhang et al., 2017).
Tetrathiafulvalene in Dye-Sensitized Solar Cells :
- Tetrathiafulvalene (TTF) has been investigated as an organic iodine-free redox mediator in electrolytes for dye-sensitized solar cells. Although it exhibits some limitations compared to the iodide/triiodide system, such as lower open-circuit voltage and shorter electron lifetimes, it still presents a one-electron transfer system with potential applications in renewable energy technologies (Yu et al., 2012).
Tetracycline Impacts on Mitochondrial Function :
- The impact of tetracycline antibiotics, particularly doxycycline, on mitochondrial function has been a significant area of study. Tetracyclines are known to impair mitochondrial translation and function, leading to changes in gene expression and physiology across a range of model systems, including cultured cells, organisms, and plants (Chatzispyrou et al., 2015).
Non-Antibiotic Properties of Tetracyclines :
- Tetracyclines exhibit a range of non-antibiotic properties affecting inflammation, proteolysis, angiogenesis, apoptosis, and bone metabolism. These properties have broadened their potential therapeutic applications beyond their traditional use as antibiotics, including treatments for various diseases such as rosacea, cancer metastasis, and autoimmune disorders (Sapadin & Fleischmajer, 2006).
Tetrandrine's Role in Attenuating Cardiac Hypertrophy :
- Tetrandrine, known for its calcium antagonist properties, has been shown to attenuate cardiac hypertrophy. This effect is thought to be mediated through its anti-inflammatory, antioxidant, and anti-fibrogenetic activities, disrupting reactive oxygen species-dependent ERK1/2 signaling (Shen et al., 2010).
Propriétés
Formule moléculaire |
IO4 |
|---|---|
Poids moléculaire |
190.902 g/mol |
InChI |
InChI=1S/IO4/c2-1(3,4)5 |
Clé InChI |
DHFNRPRUYMCHCW-UHFFFAOYSA-N |
SMILES canonique |
O=I(=O)(=O)[O] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)

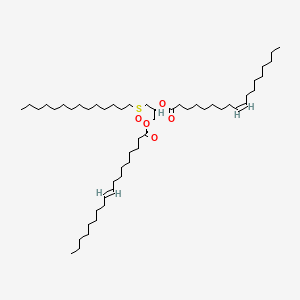
![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
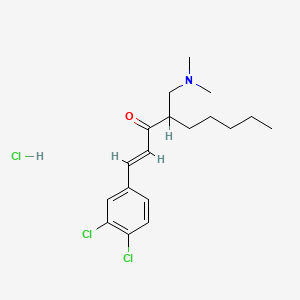
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)
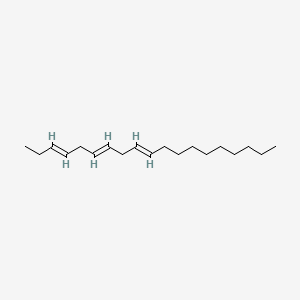
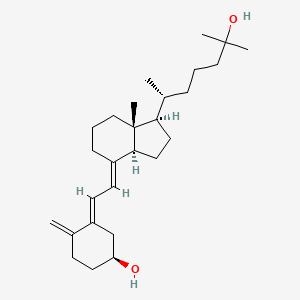

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)
![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)

